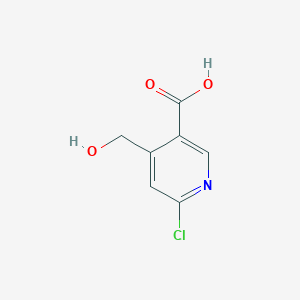

6-Chloro-4-hydroxymethyl-nicotinic acid

説明

BenchChem offers high-quality 6-Chloro-4-hydroxymethyl-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-hydroxymethyl-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-chloro-4-(hydroxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-1-4(3-10)5(2-9-6)7(11)12/h1-2,10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUZPWPNXRLTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Substituted Nicotinic Acid Building Blocks for Drug Discovery

Foreword: The Enduring Relevance of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridinecarboxylic acid that plays a crucial role in various metabolic processes.[1][2] Beyond its physiological importance, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of therapeutic agents.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, analgesic, and potential treatments for neurodegenerative diseases like Alzheimer's.[4][5][6][7][8] This guide provides an in-depth technical exploration of substituted nicotinic acid building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for substitution, synthetic methodologies, and the profound impact of these modifications on pharmacological outcomes.

I. Strategic Rationale for Substitution: Beyond the Core Scaffold

The therapeutic potential of nicotinic acid can be significantly modulated and enhanced through strategic substitution on the pyridine ring and modification of the carboxylic acid moiety. The rationale behind these modifications is rooted in fundamental principles of medicinal chemistry, aiming to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacodynamic profile.

Modulating Physicochemical Properties and Pharmacokinetics

The introduction of substituents onto the nicotinic acid ring can dramatically alter key physicochemical parameters such as lipophilicity, polarity, and pKa. For instance, the addition of lipophilic groups can enhance membrane permeability and oral bioavailability. Conversely, the incorporation of polar functional groups can improve aqueous solubility. These modifications are critical for tuning the pharmacokinetic profile of a drug candidate to ensure it reaches its target in sufficient concentrations and for an appropriate duration.

Enhancing Potency and Selectivity through Structure-Activity Relationships (SAR)

Systematic substitution allows for the exploration of the structure-activity relationship (SAR) of nicotinic acid derivatives. By introducing a variety of substituents at different positions on the pyridine ring, medicinal chemists can probe the specific interactions between the molecule and its biological target. This iterative process is essential for identifying the key structural features required for high potency and selectivity, thereby minimizing off-target effects and potential toxicity. For example, studies on pyrrolidine-modified nicotine agonists have shown that the size of substituents at specific positions can be detrimental to binding affinity at neuronal nicotinic acetylcholine receptors.

Bioisosteric Replacement of the Carboxylic Acid Group

While the carboxylic acid group is often crucial for the pharmacophore, it can also present challenges such as metabolic instability, toxicity, and poor membrane permeability.[9][10] A powerful strategy to overcome these limitations is the use of bioisosteres, which are functional groups with similar physicochemical properties that can replace the carboxylic acid without compromising biological activity.[9][11] This approach can lead to improved drug-like properties and potentially new intellectual property.[9]

Common bioisosteres for the carboxylic acid group include:

-

Tetrazoles: Known for their metabolic stability.[12]

-

N-Acylsulfonamides: Recognized as effective carboxylic acid isosteres.[12]

-

Hydroxamic Acids: Often used for their metal-chelating properties but also serve as effective carboxylic acid bioisosteres.[9]

-

3-Hydroxyisoxazoles: Planar isosteres with pKa values similar to carboxylic acids.[9]

The choice of a suitable bioisostere is context-dependent, and screening a panel of options is often necessary to identify the optimal replacement.[9]

II. Synthetic Strategies for Accessing Substituted Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acids can be broadly approached in two ways: de novo synthesis, which involves constructing the pyridine ring, and the functionalization of a pre-existing pyridine core.[3] The selection of a synthetic route is dictated by the desired substitution pattern, the required scale of synthesis, and the availability of starting materials.[3]

De Novo Pyridine Ring Synthesis

De novo strategies are particularly valuable for creating complex, polysubstituted pyridine cores from acyclic precursors.[3] One notable method is the Bohlmann-Rahtz Synthesis , which allows for the convergent construction of 2,3,6-trisubstituted pyridines in a one-pot reaction, although it may require high temperatures.[3]

Functionalization of the Pyridine Core

This approach is widely used for introducing a variety of functional groups onto a pre-existing nicotinic acid or pyridine framework.[3]

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions

These methods offer excellent functional group tolerance and are conducted under mild conditions.[3]

-

Suzuki-Miyaura Coupling: Ideal for introducing aryl or heteroaryl groups. It requires a halogenated pyridine precursor and a boronic acid coupling partner.[3]

-

Buchwald-Hartwig Amination: Enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines.[3]

2.2.2. Directed ortho-Metalation (DoM)

DoM is a powerful technique for regioselective functionalization, particularly at the C2 and C4 positions of the pyridine ring. This method relies on a directing group to guide a metalating agent (e.g., organolithium reagents) to a specific position for subsequent reaction with an electrophile.

2.2.3. C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for modifying the pyridine ring.[13] These methods avoid the need for pre-functionalized starting materials, streamlining the synthetic process. Rhodium-catalyzed C-H amidation is one such example that provides access to highly functionalized pyridines.[14]

Experimental Protocol: Suzuki-Miyaura Coupling for 6-Aryl-Nicotinic Acid Synthesis

This protocol outlines a general procedure for the synthesis of a 6-aryl-nicotinic acid derivative, a common structural motif in medicinally relevant compounds.

Step 1: Preparation of the Reaction Mixture

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-chloronicotinate (1 equivalent).

-

Add the desired arylboronic acid (1.2 equivalents).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ (2 equivalents).

-

Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

Step 2: Reaction Execution

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the methyl 6-aryl-nicotinate.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified methyl 6-aryl-nicotinate in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 equivalents).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the 6-aryl-nicotinic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

III. Pharmacological Landscape of Substituted Nicotinic Acid Derivatives

The versatility of the nicotinic acid scaffold is evident in the broad range of pharmacological activities exhibited by its derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotine itself is a well-known agonist of nAChRs.[15] The development of substituted nicotinic acid derivatives has led to the discovery of both agonists and antagonists with improved selectivity for specific nAChR subtypes.[16] Partial agonists, which produce a submaximal response even at saturating concentrations, are of particular therapeutic interest.[17] The agonist binding site on nAChRs is located at the interface between two subunits.[15]

Anti-inflammatory and Analgesic Properties

Numerous studies have reported the potent anti-inflammatory and analgesic activities of substituted nicotinic acid derivatives.[4][7] For example, a series of 2-substituted phenyl derivatives of nicotinic acid demonstrated significant analgesic and anti-inflammatory effects.[4] Some of these compounds have shown the ability to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.[4][7]

Cardiovascular Effects

Nicotinic acid is known for its ability to modulate lipid profiles, particularly by increasing high-density lipoprotein (HDL) cholesterol levels.[2] However, large clinical trials have yielded mixed results regarding its efficacy in preventing cardiovascular events, especially when added to statin therapy.[18][19] Despite this, the development of novel niacin mimetics and selective GPR109A receptor agonists continues to be an active area of research.[20]

Antibacterial Activity

Nicotinic acid derivatives are highly specific antibacterial agents, particularly effective against Mycobacterium.[5] They are often used in combination with other drugs for the treatment of tuberculosis.[5] Novel nicotinic acid derivatives, such as those incorporating 1,3,4-oxadiazoline moieties, have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

IV. Data Presentation and Visualization

Quantitative SAR Data for 2-Substituted Nicotinic Acid Analogs

| Compound ID | R-Group at C2 | Analgesic Activity (% Inhibition) | Anti-inflammatory Activity (% Edema Reduction) |

| 4a | 2-Bromophenyl | 65.2 | 58.7 |

| 4c | 2-Chlorophenyl | 72.5 | 65.1 |

| 4d | 2-Fluorophenyl | 68.9 | 61.3 |

| Mefenamic Acid | - | 75.8 | 68.4 |

Data adapted from a study on analgesic and anti-inflammatory nicotinic acid derivatives.[4]

Diagrams

Caption: Synthetic workflow for 6-aryl-nicotinic acids.

Caption: Logic of Structure-Activity Relationship studies.

V. Conclusion and Future Directions

Substituted nicotinic acid building blocks represent a cornerstone in modern drug discovery, offering a wealth of opportunities for developing novel therapeutics across a wide range of disease areas. The strategic functionalization of the nicotinic acid core, guided by a deep understanding of structure-activity relationships, allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. Advances in synthetic methodologies, particularly in C-H functionalization and cross-coupling reactions, continue to expand the accessible chemical space of nicotinic acid derivatives.

Future research will likely focus on the development of highly selective modulators of specific nAChR subtypes, the exploration of novel bioisosteric replacements for the carboxylic acid group to further enhance drug-like properties, and the application of computational methods to guide the rational design of next-generation nicotinic acid-based drugs. The enduring versatility of this scaffold ensures its continued prominence in the ongoing quest for safer and more effective medicines.

VI. References

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (URL: [Link])

-

Bioisosteres for carboxylic acid groups - Hypha Discovery. (URL: [Link])

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (URL: [Link])

-

Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (URL: [Link])

-

Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Strategies for the synthesis of C2‐functionalized pyridines. - ResearchGate. (URL: [Link])

-

Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. - White Rose Research Online. (URL: [Link])

-

Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (URL: [Link])

-

List of Nicotinic acid derivatives - Drugs.com. (URL: [Link])

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])

-

Structural Activity Relationship - Cholinergic Drugs - Pharmacy 180. (URL: [Link])

-

Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition (CRN). (URL: [Link])

-

(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (URL: [Link])

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - MDPI. (URL: [Link])

-

Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC. (URL: [Link])

-

Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis - PMC. (URL: [Link])

-

Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing. (URL: [Link])

-

Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics - PMC. (URL: [Link])

-

On the nature of partial agonism in the nicotinic receptor superfamily - PubMed. (URL: [Link])

-

Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (URL: [Link])

-

What major studies showed no benefit with niacin (Nicotinic acid) therapy? - Dr.Oracle. (URL: [Link])

-

Video: Cholinergic Antagonists: Chemistry and Structure-Activity Relationship - JoVE. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. drugs.com [drugs.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Cholinergic Antagonists: Chemistry and Structure-Activity Relationship [jove.com]

- 17. On the nature of partial agonism in the nicotinic receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. Niacin Alternatives for Dyslipidemia: Fool’s Gold or Gold Mine? Part II: Novel Niacin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Pyridine Scaffolds for Medicinal Chemistry Libraries

<

Abstract

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in various intermolecular interactions, and synthetic tractability make it an invaluable component in the design of novel therapeutics. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of pyridine scaffolds in modern medicinal chemistry. We will delve into advanced synthetic methodologies for creating diverse pyridine libraries, explore the nuanced application of bioisosterism, and examine the role of computational chemistry in designing focused libraries with enhanced pharmacological properties.

The Enduring Importance of the Pyridine Scaffold in Drug Discovery

The pyridine motif, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring feature in a remarkable number of pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a consequence of its advantageous physicochemical properties. The nitrogen atom imparts a dipole moment and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition at biological targets.[4][5] Furthermore, the pyridine ring is relatively stable to metabolic degradation and its basicity can be modulated by substituents, allowing for fine-tuning of pharmacokinetic profiles.

A retrospective analysis of FDA-approved drugs reveals the consistent success of pyridine-containing molecules. Between 2014 and 2023, a total of 54 drugs bearing a pyridine ring were approved, with a significant number targeting cancer and central nervous system disorders.[4][6] This underscores the continued relevance and therapeutic potential of this versatile scaffold. Notable examples of blockbuster drugs incorporating a pyridine core include the proton pump inhibitor esomeprazole, the calcium channel blocker amlodipine, and the kinase inhibitor imatinib.[4]

The strategic incorporation of a pyridine ring can significantly enhance a molecule's drug-like properties. It can improve aqueous solubility, a critical factor for bioavailability, and its polar nature can facilitate interactions with biological targets.[7][8] The pyridine nucleus is also a key component of many natural products, including vitamins like niacin and pyridoxine, and alkaloids, further highlighting its biological significance.[1][2]

Crafting Diversity: Modern Synthetic Approaches to Functionalized Pyridines

The ability to efficiently generate libraries of diversely substituted pyridines is paramount for successful drug discovery campaigns. While classical methods like the Hantzsch synthesis remain valuable, contemporary organic synthesis has ushered in a new era of powerful and regioselective techniques for pyridine construction and functionalization.

De Novo Synthesis Strategies

The construction of the pyridine ring from acyclic precursors offers a high degree of flexibility in introducing substituents at desired positions.

-

[3+3] Cyclocondensations: A powerful modern approach involves the synergistic catalysis of a copper(I) salt and a secondary ammonium salt to facilitate a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. This method allows for the modular synthesis of a variety of substituted pyridines under mild conditions with broad functional group tolerance.[9]

-

Metal-Free Cyclizations: An operationally convenient and environmentally friendly method utilizes the cyclization of readily available α,β,γ,δ-unsaturated ketones with ammonium formate under an air atmosphere to produce asymmetrical 2,6-diarylpyridines.[9]

C-H Functionalization: A Paradigm Shift in Pyridine Derivatization

Direct C-H bond activation has emerged as a transformative strategy for the late-stage functionalization of pre-existing pyridine rings, enabling the introduction of molecular complexity with high atom economy.

-

Rhodium-Catalyzed C-H Amidation: The first rhodium-catalyzed C-H amidation of pyridines has been reported, allowing for the regioselective introduction of an amino group.[10][11] This transformation is particularly valuable as the resulting aminopyridines are versatile intermediates for further derivatization.[12] The position of a directing group on the pyridine ring can have a profound effect on the regioselectivity of the C-H activation.[10][11]

Experimental Protocol: Rhodium-Catalyzed C-H Amidation of a 2-Chloropyridine Derivative

-

Reaction Setup: To an oven-dried reaction vessel, add the 2-chloropyridine substrate (1.0 equiv), the aminating agent (e.g., a dioxazolone, 1.2 equiv), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %).

-

Solvent Addition: Add the appropriate solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 16 hours).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the desired amidated pyridine product.

Synthesis of Polysubstituted and Fused Pyridines

The synthesis of highly substituted and fused pyridine systems presents unique challenges but is crucial for exploring novel chemical space. The controlled synthesis of tri- and tetrasubstituted pyridines is often difficult, with preferred methods involving either the selective functionalization of an existing ring or de novo synthesis.[12] Fused bicyclic aminopyridines can be accessed through innovative cascade cyclization reactions.[12]

The Art of Bioisosterism: Pyridine as a Versatile Molecular Mimic

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design.[13][14] The pyridine ring is an exceptional bioisostere for the phenyl group, a substitution often referred to as a "phenyl-pyridyl switch."[5]

The Phenyl-Pyridyl Switch: Enhancing Potency and Modulating Properties

Replacing a phenyl ring with a pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, beneficial interaction with the biological target and leading to increased binding affinity and potency.[5] The electron-deficient nature of the pyridine ring, compared to benzene, can also alter the molecule's electronic properties and metabolic stability.[5] This can be strategically employed to block a site of metabolism, thereby extending the drug's duration of action.[5]

Pyridones and Pyridine-N-Oxides: Expanding the Bioisosteric Toolkit

Pyridones, which can act as both hydrogen bond donors and acceptors, are effective bioisosteres for phenyl, pyridine, and phenol rings.[15] They can also favorably impact a molecule's lipophilicity, aqueous solubility, and metabolic stability.[15][16] Similarly, 2-difluoromethylpyridine has been demonstrated to be a successful bioisosteric replacement for pyridine-N-oxide, leading to enhanced biological activity in certain contexts.[17]

Table 1: Bioisosteric Replacements for the Pyridine Scaffold

| Original Scaffold | Bioisosteric Replacement | Key Rationale for Replacement |

| Phenyl | Pyridine | Introduce H-bond acceptor, modulate electronics, block metabolism[5] |

| Pyridine | Pyridone | Introduce H-bond donor/acceptor, improve physicochemical properties[15] |

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Enhance biological activity[17] |

Computational Chemistry: Guiding the Design of Pyridine Libraries

In silico methods are indispensable tools in modern drug discovery, enabling the rational design of compound libraries with a higher probability of success.[18]

De Novo Design and Virtual Screening

Computational algorithms can be used for the de novo design of novel pyridine-based compounds that fit the steric and electronic requirements of a target's binding site.[18] Virtual screening of large compound libraries against a biological target can prioritize pyridine scaffolds with the highest predicted binding affinity for synthesis and biological evaluation.[18]

Predicting ADME Properties

Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual pyridine derivatives.[13] This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving valuable time and resources. For example, the MolOpt tool can generate a variety of bioisosteres for a given scaffold and predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[13]

Quantum Chemical Calculations

Advanced computational methods, such as quantum chemical calculations, can provide a deeper understanding of the electronic structure and reactivity of pyridine derivatives.[19] This knowledge can be leveraged to design molecules with optimized interactions with their biological targets. For instance, investigating the pyridine-Li ion complex using quantum algorithms can help elucidate electron correlation in these systems.[19]

Diagram 1: Workflow for Computational Design of a Focused Pyridine Library

Caption: A computational workflow for designing focused pyridine libraries.

Case Studies: Success Stories of Pyridine-Containing Drugs

The versatility of the pyridine scaffold is evident in the diverse range of therapeutic areas where pyridine-containing drugs have made a significant impact.

-

Anticancer Agents: A substantial portion of recently approved pyridine-containing drugs are for the treatment of cancer.[6][20] These molecules often function as kinase inhibitors, where the pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.[21]

-

Central Nervous System (CNS) Drugs: Pyridine derivatives have also found significant application as drugs targeting the CNS, including treatments for migraines, Parkinson's disease, and insomnia.[6]

-

Antimicrobial Agents: The pyridine scaffold is present in a number of antibacterial and antiviral drugs.[22][23] For instance, sulfapyridine, an early antibacterial, incorporates a pyridine ring.[22]

Diagram 2: The Role of the Pyridine Nitrogen in Kinase Inhibition

Caption: The pyridine nitrogen as a hydrogen bond acceptor in the kinase hinge region.

Future Directions and Conclusion

The pyridine scaffold will undoubtedly continue to be a central theme in medicinal chemistry for the foreseeable future. The development of novel, highly efficient synthetic methodologies will enable the exploration of even greater chemical diversity. The synergy between advanced computational modeling and sophisticated synthetic strategies will facilitate the design of next-generation pyridine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex biological systems deepens, the versatility of the pyridine ring will be increasingly harnessed to address unmet medical needs across a wide spectrum of diseases.

References

-

De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 15385–15406. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). National Genomics Data Center (CNCB-NGDC). [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

-

Khan, A., Gupta, A. K., & Jain, S. K. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores | Journals. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

-

Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. (n.d.). PubMed Central. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Semantic Scholar. [Link]

-

Tung, T. T., & Nguyen Quoc, T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

-

Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. (n.d.). White Rose Research Online. [Link]

-

Pyridine-containing antibiotics approved by the FDA during the last decade. (n.d.). ResearchGate. [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. [Link]

-

Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. (n.d.). ACS Publications - American Chemical Society. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). Journal of Chemical Reviews. [Link]

-

Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. (2026). ACS Omega. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). PMC. [Link]

-

Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. (2026). arXiv. [Link]

-

Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration. (n.d.). ACS Publications. [Link]

-

Computational Methods in Drug Discovery. (n.d.). PMC - NIH. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine synthesis [organic-chemistry.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.com]

- 14. mch.estranky.sk [mch.estranky.sk]

- 15. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 17. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [2601.10002] Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex [arxiv.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Chloro-4-hydroxymethyl-nicotinic Acid for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Chloro-4-hydroxymethyl-nicotinic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical information on commercial sourcing, synthesis, chemical properties, analytical methods, and applications.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in the development of novel therapeutics.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. 6-Chloro-4-hydroxymethyl-nicotinic acid (CAS: 1440526-57-7), with its distinct substitution pattern, presents a versatile platform for creating complex molecules with potential applications in various disease areas, including infectious diseases and oncology.[2][3] This guide serves as a practical resource for effectively utilizing this compound in research and development endeavors.

Commercial Availability

A critical first step in any research project is the reliable procurement of starting materials. 6-Chloro-4-hydroxymethyl-nicotinic acid is available from a number of specialized chemical suppliers. The following table provides a summary of commercial sources for this compound and its close derivatives. Researchers are advised to request certificates of analysis (CoA) to ensure the purity and identity of the material.

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich | 6-Chloro-4-hydroxymethyl-nicotinic acid | 1440526-57-7 | Available as a brown solid with 95% purity. |

| BLD Pharm | Methyl 4-chloro-6-(hydroxymethyl)nicotinate | 1253792-68-5 | A methyl ester derivative.[4] |

| Chemcia Scientific, LLC | 6-Chloro-4-hydroxymethyl-nicotinic acid | 1440526-57-7 | Available through distributors like Sigma-Aldrich. |

| Corey Organics | Pyridine Derivatives | N/A | A manufacturer of various pyridine derivatives, including chloro- and methyl-substituted nicotinic acids.[3] |

| Apollo Scientific | 6-Chloro-4-methylnicotinic acid | 503555-50-8 | A related compound lacking the hydroxymethyl group.[5] |

Additionally, a number of suppliers in China and India offer nicotinic acid derivatives, and it is recommended to inquire directly with manufacturers such as Henan Xinyi Medicine Group and Sandoo Pharma for potential custom synthesis or availability of 6-Chloro-4-hydroxymethyl-nicotinic acid.[6][7][8]

Physicochemical Properties

Understanding the fundamental properties of 6-Chloro-4-hydroxymethyl-nicotinic acid is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | Echemi[9] |

| Molecular Weight | 187.58 g/mol | Echemi[9] |

| Appearance | Brown Solid | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

| Storage Temperature | 0°C | Sigma-Aldrich |

| InChI Key | SGUZPWPNXRLTND-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A potential route could involve the selective oxidation of a methyl group at the 4-position, followed by chlorination and hydrolysis. A more likely and controllable laboratory-scale synthesis would adapt the procedures for similar 6-substituted nicotinic acid esters. The following workflow is based on the synthesis of methyl 4-bromo-6-(hydroxymethyl)nicotinate and can be adapted for the 4-chloro analogue.[10]

Caption: Proposed synthetic workflow for 6-Chloro-4-hydroxymethyl-nicotinic acid.

Key Chemical Transformations:

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety can be reduced to the corresponding alcohol, (6-chloropyridin-3-yl)methanol, using reagents like borane-tetrahydrofuran complex. This transformation is useful for further derivatization.[11]

-

Esterification and Amidation: The carboxylic acid can readily undergo esterification or amidation reactions, allowing for its incorporation into larger molecules. These reactions are fundamental in using this compound as a building block in medicinal chemistry.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position can potentially be displaced by various nucleophiles under specific conditions, although this position is generally less reactive than the 2- and 4-positions of the pyridine ring.

Analytical and Quality Control Methods

Ensuring the identity and purity of 6-Chloro-4-hydroxymethyl-nicotinic acid is paramount for reproducible experimental results. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method is the primary tool for assessing the purity of 6-Chloro-4-hydroxymethyl-nicotinic acid.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

-

Gradient: A typical gradient would be 5-95% Solvent B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260-270 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or a mixture of the mobile phase components.

This method can be adapted from established procedures for the analysis of nicotine and related compounds.[12][13] For enhanced specificity and sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of 6-Chloro-4-hydroxymethyl-nicotinic acid.

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.

Advanced 2D NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of the substituents.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Applications in Research and Drug Discovery

6-Chloro-4-hydroxymethyl-nicotinic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups—the carboxylic acid, the chloro substituent, and the hydroxymethyl group—allows for a variety of chemical modifications.

Caption: Reactivity and derivatization potential of 6-Chloro-4-hydroxymethyl-nicotinic acid.

The strategic incorporation of this scaffold can lead to the development of novel compounds with activities such as:

-

Antibacterial and Antifungal Agents: Nicotinic acid derivatives have shown promise as antimicrobial agents.[2]

-

Anticancer Agents: The pyridine scaffold is present in numerous approved and investigational anticancer drugs.

-

Agrochemicals: Substituted nicotinic acids are used in the development of new herbicides and pesticides.

The versatility of this building block makes it a valuable asset in the construction of diverse chemical libraries for high-throughput screening and lead optimization campaigns.

Safety and Handling

Based on the safety data sheets (SDS) of structurally related compounds like 6-chloronicotinic acid, the following precautions should be taken when handling 6-Chloro-4-hydroxymethyl-nicotinic acid:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.

-

Skin: In case of contact, wash with soap and water.

-

Inhalation: If inhaled, move to fresh air.

-

Ingestion: If swallowed, seek medical attention.

-

It is imperative to consult the specific SDS provided by the supplier for the most accurate and up-to-date safety information.

References

- Bruckert E, Labreuche J, Amarenco P. Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis.

-

(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. Available from: [Link] [accessed Feb 12 2026].

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link] [accessed Feb 12 2026].

-

Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC. Available from: [Link] [accessed Feb 12 2026].

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom. Available from: [Link] [accessed Feb 12 2026].

-

Synthesis of 6-chloro-3-pyridinemethanol - PrepChem.com. Available from: [Link] [accessed Feb 12 2026].

-

(PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate. Available from: [Link] [accessed Feb 12 2026].

-

¹H NMR spectra of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. Available from: [Link] [accessed Feb 12 2026].

-

A “building block triangle” representing building blocks for medicinal chemistry. - ResearchGate. Available from: [Link] [accessed Feb 12 2026].

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link] [accessed Feb 12 2026].

-

6-chloro-4-methylnicotinamide - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link] [accessed Feb 12 2026].

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link] [accessed Feb 12 2026].

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. Available from: [Link] [accessed Feb 12 2026].

-

15.6a Interpreting NMR Example 1 | Organic Chemistry - YouTube. Available from: [Link] [accessed Feb 12 2026].

-

Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. Available from: [Link] [accessed Feb 12 2026].

-

Fine Chemicals,Pyridine Derivatives - Corey Organics. Available from: [Link] [accessed Feb 12 2026].

-

HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies. Available from: [Link] [accessed Feb 12 2026].

-

China Nicotinic acid Manufacturers & Suppliers - Sandoo Pharma. Available from: [Link] [accessed Feb 12 2026].

-

A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations - PubMed. Available from: [Link] [accessed Feb 12 2026].

Sources

- 1. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Fine Chemicals,Pyridine Derivatives | Corey Organics [coreyorganics.com]

- 4. 1253792-68-5|Methyl 4-chloro-6-(hydroxymethyl)nicotinate|BLD Pharm [bldpharm.com]

- 5. 503555-50-8 Cas No. | 6-Chloro-4-methylnicotinic acid | Apollo [store.apolloscientific.co.uk]

- 6. Nicotinic acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 7. 4-Hydroxy-6-Methylnicotinic Acid Manufacturer, 5-Mercapto-1, 4-Tetrazole-1-Methyl Sulfonic Acid Disodium Salts Supplier - Henan Xinyi Medicine Group Fine Chemical Industry Co., [made-in-china.com]

- 8. sandoopharma.com [sandoopharma.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. prepchem.com [prepchem.com]

- 12. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

Application Note: Suzuki-Miyaura Coupling of 6-Chloro-4-Hydroxymethyl-Nicotinic Acid

Abstract & Strategic Context

The scaffold 6-chloro-4-(hydroxymethyl)nicotinic acid represents a dense pharmacophore containing three distinct functional handles: a carboxylic acid (C3), a primary alcohol (C4), and an activated aryl chloride (C6). This substitution pattern is a critical precursor for furo[3,4-c]pyridine derivatives, which are bioisosteres of isoquinolines found in kinase inhibitors and fibrotic disease therapeutics.

Conducting Suzuki-Miyaura cross-coupling on this substrate presents a "Triad of Challenges":

-

Catalyst Poisoning: The pyridine nitrogen and free carboxylic acid can coordinate to Palladium, arresting the catalytic cycle.

-

Solubility: The zwitterionic nature of the amino-acid-like core requires highly polar media, often incompatible with standard non-polar boronic acids.

-

Spontaneous Lactonization: Under acidic or neutral conditions, the C4-hydroxyl and C3-carboxylic acid spontaneously cyclize to form the corresponding lactone (furo[3,4-c]pyridin-3(1H)-one).

This guide provides two validated workflows: a Direct Dianion Coupling (high efficiency, fewer steps) and a Protected Lactone Route (higher stability, easier purification).

Mechanistic Analysis & Reaction Logic

The Lactonization Equilibrium

Before initiating coupling, researchers must understand the substrate's solution-state behavior. In the presence of base (standard Suzuki conditions), the molecule exists as a dianion (open form). Upon protonation (workup), it collapses into the lactone .

Figure 1: The pH-dependent equilibrium between the open nicotinic acid and the furo-pyridine lactone.

Catalyst Selection Logic

-

Ligand: We utilize XPhos or SPhos . These biaryl dialkylphosphines are bulky and electron-rich. The bulk prevents the pyridine nitrogen from coordinating to the Pd center (preventing

-N inhibition), while the electron richness facilitates oxidative addition into the electron-deficient C6-Cl bond. -

Base: K₃PO₄ is preferred over carbonates. It provides the necessary basicity to generate the dianion and activate the boronic acid without causing rapid protodeboronation of sensitive heteroaryl coupling partners.

Protocol A: Direct Dianion Coupling (Unprotected)

Best for: Rapid library synthesis where the final product is stable as a free acid or lactone.

Materials

-

Substrate: 6-chloro-4-(hydroxymethyl)nicotinic acid (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Base: K₃PO₄ (3.5 equiv) — Crucial: Extra equivalents needed to deprotonate -COOH and -OH.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure

-

Dianion Formation: In a reaction vial, dissolve the nicotinic acid substrate in the Dioxane/Water mixture. Add K₃PO₄. Stir at RT for 10 minutes.

-

Observation: The solution should turn clear as the dipotassium salt forms. If cloudy, add minimal water.

-

-

Catalyst Addition: Add the Boronic Acid and XPhos Pd G3 catalyst.

-

Degassing: Sparge with Argon or Nitrogen for 5 minutes. (Palladium is sensitive to O₂ in the presence of alcohols).

-

Reaction: Seal and heat to 80°C for 4–16 hours.

-

Monitoring: Monitor by LC-MS using an acidic mobile phase (Formic acid). Note that on LC-MS, you will likely observe the lactone mass (M-18) due to on-column cyclization.

-

-

Workup (Lactonization):

-

Purification: The product is isolated as the 6-aryl-furo[3,4-c]pyridin-3(1H)-one .

Protocol B: The "Protected" Methyl Ester Route

Best for: Large-scale scale-up or when the boronic acid is sensitive to strong basic/aqueous conditions.

Workflow Diagram

Figure 2: Stepwise protection strategy to isolate the reaction center.

Detailed Methodology

-

Esterification: Reflux the starting material in anhydrous MeOH with catalytic H₂SO₄ (5 mol%) for 12 hours. Neutralize with NaHCO₃.[4]

-

Result: Methyl 6-chloro-4-(hydroxymethyl)nicotinate.

-

-

Coupling:

-

Catalyst: Pd(dppf)Cl₂[5]·DCM (3 mol%) — Robust for aryl chlorides.

-

Solvent: Toluene : Ethanol : Water (4:2:1).

-

Base: Na₂CO₂ (2.0 equiv).

-

Temp: 90°C.

-

-

Outcome: This route avoids the solubility issues of the zwitterion and allows the use of standard flash chromatography (Hexane/EtOAc) for purification.

Quantitative Comparison of Conditions

| Parameter | Protocol A (Direct Dianion) | Protocol B (Ester Protected) |

| Step Count | 1 (One-pot) | 3 (Esterification -> Coupling -> Hydrolysis) |

| Overall Yield | 55–70% (Typical) | 65–85% (Cumulative) |

| Atom Economy | High | Lower (Protecting/Deprotecting) |

| Purification | Reverse Phase (Prep-HPLC) often required | Normal Phase (Silica Flash) |

| Substrate Scope | Limited to water-stable boronic acids | Broad (including hydrolytically unstable esters) |

| Key Risk | Incomplete conversion due to solubility | Transesterification side products |

Troubleshooting & Optimization

Issue: "Pd Black" Precipitation

-

Cause: The free carboxylic acid or pyridine nitrogen is stripping ligands from the Pd.

-

Solution: Increase ligand loading (e.g., add 2 mol% extra XPhos ligand alongside the precatalyst) or switch to Pd(dtbpf)Cl₂ , which has an extremely bite-angle-rigid ferrocenyl ligand that resists displacement.

Issue: Protodeboronation of Coupling Partner

-

Cause: High pH (due to 3.5 equiv Base) and high temperature.

-

Solution: Switch Protocol A base to K₂CO₃ and use n-Butanol as the co-solvent. The lower basicity and lower reaction temperature (70°C) can mitigate deboronation.

Issue: Incomplete Cyclization to Lactone

-

Cause: Workup not acidic enough.

-

Solution: After coupling, treat the crude mixture with TFA/DCM (1:1) for 30 minutes to force the ring closure before purification.

References

-

Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles

-

Buchwald Precatalysts (XPhos Pd G3)

- Title: Palladium-catalyzed cross-coupling reactions of aryl/vinyl sulfon

- Source:ACS Omega / Buchwald Lab Precedents.

-

URL:[Link]

-

Lactonization Dynamics of Nicotinic Acids

-

General Suzuki Protocol for Chloropyridines

Sources

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Selective Oxidation of Hydroxymethyl Groups to Aldehydes in Pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pyridine Aldehydes in Modern Chemistry

Pyridine aldehydes are indispensable building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the aldehyde's reactivity as an electrophile, enabling a vast array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations. The pyridine nucleus itself is a privileged scaffold, present in numerous blockbuster drugs due to its ability to engage in hydrogen bonding and its metabolic stability. The selective conversion of a hydroxymethyl group to an aldehyde on a pyridine ring is a frequent and often challenging synthetic step. The primary difficulty lies in achieving high chemoselectivity: preventing over-oxidation to the carboxylic acid and avoiding unwanted side reactions involving the basic and nucleophilic pyridine nitrogen, such as N-oxidation. This guide provides a detailed overview of the most reliable methods for this transformation, offering insights into reagent selection, reaction mechanisms, and practical, field-tested protocols.

Strategic Selection of an Oxidizing Agent: A Comparative Overview

The choice of oxidant is paramount and depends on the substrate's electronic properties, steric hindrance, and the presence of other sensitive functional groups. A summary of the most effective reagents is presented below.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO2) | CH2Cl2 or CHCl3, room temp. to reflux | Excellent for benzylic/allylic-type alcohols, commercially available, mild. | Requires a large excess of reagent (heterogeneous), variable reactivity based on preparation method. |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temp., often with NaHCO3 buffer | Mild, neutral conditions, high yields, broad functional group tolerance.[1][2] | Reagent is shock-sensitive, produces iodinane byproducts. |

| Swern Oxidation | (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C | Very mild, high yields, avoids heavy metals.[3][4][5] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[3] |

| Pyridinium Chlorochromate (PCC) | CH2Cl2, often with a buffer (e.g., Celite) | Readily available, effective for many primary alcohols.[6][7] | Toxic Cr(VI) reagent, acidic conditions can affect sensitive substrates, difficult workup.[7][8] |

Decision Workflow for Oxidant Selection

The following diagram illustrates a logical workflow for choosing the appropriate oxidizing agent based on the specific characteristics of the hydroxymethylpyridine substrate.

Caption: Oxidant selection workflow for hydroxymethylpyridines.

Detailed Protocols and Mechanistic Insights

Method 1: Activated Manganese Dioxide (MnO2) Oxidation

This is often the first-choice method for pyridyl methanols due to the "benzylic-like" activation of the C-H bonds adjacent to the aromatic ring. The reaction is heterogeneous, occurring on the surface of the MnO2 particles. The precise mechanism is complex and thought to involve radical intermediates.[9]

Why it Works for Pyridines: The reaction is typically performed under neutral conditions, which minimizes the risk of N-alkylation or other acid-catalyzed side reactions. The selectivity for activated alcohols like hydroxymethylpyridines over unactivated aliphatic alcohols is a significant advantage.[10][11]

Protocol: Synthesis of Pyridine-4-carboxaldehyde

-

Reagent Activation: Commercially available "activated" MnO2 is recommended. The activity of MnO2 can vary significantly between suppliers and batches.[9] For reproducible results, some protocols advise activating it by heating to 100-200°C for several hours under vacuum.[11]

-

Reaction Setup: To a stirred solution of 4-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane (DCM) or chloroform (CHCl3) (approx. 0.1 M), add activated MnO2 (5-10 eq by weight). The large excess is necessary to drive the heterogeneous reaction to completion.[9]

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the MnO2 and its reduced forms. The Celite pad should be washed thoroughly with additional solvent (DCM or ethyl acetate) to ensure complete recovery of the product.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude aldehyde is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by silica gel chromatography.

Mechanism Overview: MnO2 Oxidation

Caption: Simplified schematic of the heterogeneous MnO2 oxidation.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine(V) reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[2] It operates under neutral or slightly buffered conditions, making it ideal for substrates with acid-sensitive functional groups.[1][2]

Why it Works for Pyridines: The non-acidic nature of the reaction prevents protonation of the pyridine nitrogen, which could otherwise deactivate the ring or lead to unwanted side reactions. The reaction is homogeneous and typically proceeds rapidly at room temperature with stoichiometric amounts of the reagent.[1]

Protocol: General Procedure for DMP Oxidation of a Hydroxymethylpyridine

-

Reaction Setup: Dissolve the hydroxymethylpyridine substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) under an inert atmosphere (Nitrogen or Argon). Add sodium bicarbonate (NaHCO3, 2-3 eq) as a buffer to neutralize the acetic acid byproduct generated during the reaction.[2]

-

Reagent Addition: Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise to the stirred suspension at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce excess DMP. Stir the biphasic mixture vigorously until both layers become clear.

-

Extraction and Purification: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Mechanism Overview: DMP Oxidation

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 10. Manganese Dioxide [commonorganicchemistry.com]

- 11. nanotrun.com [nanotrun.com]

solid-phase peptide synthesis using chloronicotinic acid linkers

Executive Summary

This guide details the utilization of 6-Chloronicotinic Acid (6-CNA) and its derivatives as heterobifunctional linkers and cyclization scaffolds in Solid-Phase Peptide Synthesis (SPPS). Unlike standard resin-anchoring linkers (e.g., Wang, Rink), 6-CNA is primarily employed as an intramolecular constraint linker or a bioconjugation handle . Its electron-deficient pyridine ring enables facile Nucleophilic Aromatic Substitution (

This protocol focuses on the "Cyclization-on-Resin" strategy, providing a robust workflow for generating head-to-sidechain macrocycles. This methodology is critical for drug development professionals seeking to enhance peptide metabolic stability and receptor affinity through conformational constraint.

Chemical Basis & Mechanism[1][2]

The utility of 6-CNA lies in the reactivity of the chlorine atom at the C6 position of the nicotinic acid core. The electron-withdrawing nitrogen in the pyridine ring, combined with the carbonyl group at C3, activates the C6-chlorine towards nucleophilic attack.

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Nucleophiles: Primary amines (Lysine side chains), Thiols (Cysteine), or N-terminal amines.

-

Trigger: Base (DIPEA/DIEA) and elevated temperature (or Microwave irradiation).

Strategic Advantages:

-

Orthogonality: The 6-CNA moiety is stable to standard Fmoc deprotection conditions (20% Piperidine), allowing it to be introduced early in the sequence if necessary.

-

Rigidity: The pyridine ring introduces a flat, aromatic constraint into the peptide backbone, often improving binding affinity compared to flexible alkyl linkers.

-

Versatility: Can be used for head-to-tail cyclization, head-to-sidechain cyclization, or as a precursor for

Tc chelators (HYNIC).

Experimental Workflow Visualization

The following diagram illustrates the critical path for synthesizing a "Head-to-Sidechain" cyclic peptide using 6-CNA as the bridging linker.

Figure 1: Workflow for 6-CNA mediated on-resin cyclization. The critical step is the

Detailed Protocol: On-Resin Cyclization via 6-CNA

Objective: Synthesize a cyclic peptide where the N-terminus is capped with 6-CNA, and the ring is closed via a Lysine side chain amine attacking the chloropyridine.

Materials Required:

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Linker/Reagent: 6-Chloronicotinic acid (6-CNA).

-

Orthogonal Amino Acid: Fmoc-Lys(Mtt)-OH (Acid labile, but selectively removable with dilute acid) or Fmoc-Lys(Dde)-OH (Hydrazine labile). Note: For this protocol, we use Lys(Mtt) for compatibility with on-resin cyclization before final cleavage.

-

Coupling Reagents: HATU, DIPEA (Diisopropylethylamine).

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), NMP (N-methyl-2-pyrrolidone).

Step-by-Step Methodology:

1. Peptide Assembly (Standard Fmoc SPPS)

-

Swell resin in DCM (20 min).

-

Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling cycles (AA/HATU/DIPEA, 1:1:2 ratio) to build the linear sequence.

-

Critical Step: Incorporate Fmoc-Lys(Mtt)-OH at the position intended for cyclization.

-

After the final amino acid is coupled, remove the N-terminal Fmoc group.

2. Introduction of the 6-CNA Linker

-

Dissolution: Dissolve 6-CNA (4 eq), HATU (3.8 eq), and DIPEA (8 eq) in DMF.

-

Coupling: Add to the resin-bound peptide.[1] Shake for 1–2 hours at Room Temperature (RT).

-

Validation: Perform a Kaiser test. It should be negative (colorless), indicating the N-terminus is fully capped with the chloronicotinoyl moiety.

3. Selective Deprotection of Lysine Side Chain

-

If using Mtt group:

-

Wash resin with DCM.

-

Treat with 1% TFA / 5% TIS / DCM (flow-through method) for 10–15 cycles of 2 minutes each.

-

Visual Cue: The solution will turn yellow/orange initially (trityl cation). Continue until the solution is clear.

-

Neutralization: Wash immediately with 5% DIPEA/DMF to neutralize the resin and ensure the Lysine amine is free (NH2).

-

4. On-Resin Cyclization (

-

Solvent Switch: Wash resin 3x with NMP (NMP promotes

better than DMF due to higher boiling point and polarity). -

Reaction Cocktail: Prepare a solution of DIPEA (10 eq) in NMP. Add to resin.[2][1][3]

-

Conditions:

-

Method A (Thermal): Heat to 60°C for 12–16 hours.

-

Method B (Microwave - Recommended): Heat to 75°C for 30–60 minutes (Power: 25W).

-

-

Monitoring: Cleave a small aliquot of resin. Analyze via HPLC/MS. The mass shift will be -36.5 Da (Loss of HCl) compared to the linear precursor.

5. Final Cleavage & Isolation

-

Wash resin with DMF, then DCM, then Methanol. Dry under vacuum.[2]

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake for 2 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Analysis & Optimization

Successful synthesis relies on optimizing the cyclization step. The table below summarizes the efficiency of different conditions for 6-CNA displacement.

Table 1: Optimization of

| Variable | Condition | Efficiency | Notes |

| Solvent | DMF | Moderate | Can decompose at high heat; acceptable for <60°C. |

| NMP | High | Preferred. Stable at high temp; excellent solvation. | |

| DMSO | High | Difficult to remove; use only if NMP fails. | |

| Base | DIPEA (DIEA) | High | Standard non-nucleophilic base. |

| DBU | Low | Can cause racemization or side reactions. | |

| Nucleophile | Lysine ( | High | Forms stable amide-like bond. |

| Cysteine (SH) | Very High | Faster reaction (Thio-ether); prone to oxidation. | |

| Temperature | 25°C (RT) | Very Low | Reaction is kinetically slow; requires days. |

| 60-80°C | Optimal | Balance between rate and degradation. |

Troubleshooting Guide

Issue 1: Incomplete Cyclization (Linear-Cl product remains)

-

Cause: Steric hindrance or insufficient activation energy.

-

Solution: Switch to Microwave heating (75°C, 1 hr). Ensure the solvent is anhydrous NMP. Double the concentration of DIPEA.

Issue 2: Hydrolysis of Chlorine (Formation of 6-OH-Nicotinic derivative)

-

Cause: Presence of water during the high-temperature base treatment.

-

Solution: Use anhydrous NMP . Ensure the resin is dried or washed thoroughly with anhydrous solvent before adding the cyclization cocktail.

Issue 3: Polymerization

-

Cause: Intermolecular reaction between two peptide chains on different beads.

-

Solution: Use low-loading resin (<0.3 mmol/g). This "pseudo-dilution" effect favors intramolecular cyclization over intermolecular aggregation.

References

-

Gilon, C., et al. (1991). "Backbone Cyclization: A New Method for Conferring Conformational Constraint on Peptides." Biopolymers.[4] Link

-

Mier, W., et al. (2005). "Lipophilic derivatization of radiopharmaceuticals using 6-chloronicotinic acid." Journal of Labelled Compounds and Radiopharmaceuticals. Link

-

Decosterd, L. A., et al. (2025). "Approaches to Synthesis of DCL-Based PSMA Ligands." Preprints.org.[5] Link

- Abrams, M. J., et al. (1990). "Synthesis and properties of hydrazino nicotinamide (HYNIC) derivatives." Journal of Nuclear Medicine.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6] Chemical Reviews. (Reference for Orthogonal Mtt/Dde strategies). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. KR20150081211A - ííì 4ì 구조를 í¬í¨íë í©í°ë미ë©í± íí©ë¬¼ ë° ì´ë¥¼ í¬í¨íë ìë ë¥´ê¸°ì± ì§í ì¹ë£ì© ì½íì¡°ì±ë¬¼ - Google Patents [patents.google.com]

- 5. preprints.org [preprints.org]

- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving the Solubility of 6-Chloro-4-hydroxymethyl-nicotinic acid in Organic Solvents

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Chloro-4-hydroxymethyl-nicotinic acid. We will explore the underlying reasons for its often-problematic solubility and provide a structured, troubleshooting-oriented approach to overcoming these issues in your experimental workflows.

Part 1: Understanding the Solubility Profile

Q1: What are the key structural features of 6-Chloro-4-hydroxymethyl-nicotinic acid that influence its solubility?

The solubility behavior of 6-Chloro-4-hydroxymethyl-nicotinic acid is dictated by its amphiphilic nature. The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups are capable of acting as both hydrogen bond donors and acceptors. This leads to strong intermolecular hydrogen bonding in the solid state, resulting in a high crystal lattice energy that must be overcome for dissolution to occur.

-

Non-Polar Moiety: The chlorinated pyridine ring constitutes the non-polar segment of the molecule.

This duality means that the molecule is often not perfectly suited for either highly polar or completely non-polar solvents, leading to the solubility challenges frequently observed. For instance, while it has some solubility in polar solvents that can engage in hydrogen bonding, its non-polar ring can limit its affinity for highly aqueous systems.

Part 2: Troubleshooting and Strategic Solutions

A systematic approach is crucial when addressing poor solubility. The following sections detail common issues and provide step-by-step protocols to resolve them.

Issue: Insufficient solubility in a chosen reaction solvent (e.g., THF, DCM, Acetonitrile).

This is one of the most common hurdles. Before abandoning a solvent system that is otherwise ideal for your reaction, consider the following strategies.

Caption: The transformation from a poorly soluble acid to a soluble salt.

Part 3: Advanced Considerations

Q2: I have tried co-solvents and heating, but my compound still crashes out of solution upon cooling or during aqueous workup. What should I do?

This indicates that you are likely operating near the saturation point of your solvent system. Here are a few advanced strategies:

-

Solvent Exchange: Before cooling, consider a solvent exchange to a system in which your product is more soluble. This can be achieved by carefully adding a higher-boiling, better solvent and distilling off the original, lower-boiling solvent.

-

pH Adjustment During Workup: The solubility of 6-Chloro-4-hydroxymethyl-nicotinic acid is highly pH-dependent. During aqueous extraction, adjusting the pH of the aqueous layer can be used to your advantage. The compound will be more soluble in a basic aqueous solution (as the carboxylate salt) and less soluble in an acidic aqueous solution (as the neutral carboxylic acid). This can be used to selectively extract impurities or to precipitate your product for isolation.

Q3: Can I use water as a co-solvent in organic reactions?

Surprisingly, for some carboxylic acids, the presence of a small amount of water can increase their solubility in certain organic solvents. [1][2]This phenomenon is attributed to the formation of water-bridged hydrogen bonding networks that can help to solvate the carboxylic acid. However, this approach must be used with caution, as water can be detrimental to many common organic reactions (e.g., those involving Grignard reagents, acid chlorides, or water-sensitive catalysts).

References

-

Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

-

ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

Wiley Online Library. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

-

PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation. Retrieved from [Link]

-

ScienceDirect. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

-

Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-